molecular formula C13H11N3O3 B3036722 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 400076-13-3

3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B3036722
CAS RN: 400076-13-3
M. Wt: 257.24 g/mol
InChI Key: YPLIXYBXIINSPF-UHFFFAOYSA-N
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Description

  • SMILES Notation : CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)OC

Synthesis Analysis

The synthesis of this compound involves the cyanoacetylation of an amine. For instance, microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene yields 2-cyano-N-(4-methoxyphenyl) acetamide .

Scientific Research Applications

  • Cytotoxicity and Anticancer Applications : Hassan, Hafez, and Osman (2014) conducted a study on the synthesis and characterization of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those related to 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide. Their research revealed that these compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer treatment (Hassan, Hafez, & Osman, 2014).

  • Synthetic Methodology and Green Chemistry : Zolfigol et al. (2013) reported a green and efficient method for the preparation of pyranopyrazoles, which are structurally related to the compound . The study emphasizes the use of isonicotinic acid as a dual and biological organocatalyst, highlighting the role of such compounds in environmentally friendly chemical synthesis (Zolfigol et al., 2013).

  • Optical and Fluorescence Properties : Song et al. (2015) investigated the optical properties of 3-aryl-2-cyano acrylamide derivatives, closely related to the compound of interest. Their findings showed variations in luminescence and fluorescence properties based on molecular stacking modes, suggesting applications in materials science, particularly in the development of optical materials and sensors (Song et al., 2015).

  • Corrosion Inhibition : Abu-Rayyan et al. (2022) explored the corrosion inhibition properties of acrylamide derivatives, including those structurally similar to 3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide. Their research revealed that these compounds effectively inhibit corrosion in nitric acid solutions, indicating potential applications in materials protection and industrial maintenance (Abu-Rayyan et al., 2022).

  • Antibacterial Applications : Chao Shu-jun (2006) focused on the synthesis and antibacterial activities of certain compounds, including those related to the compound of interest. The study highlighted their potential as new antibacterial agents with promising effects on various bacteria (Chao Shu-jun, 2006).

  • Herbicidal Activity : Wang et al. (2004) synthesized a series of compounds, including 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which showed good herbicidal activities. This indicates the potential application of structurally related compounds in agriculture as herbicides (Wang et al., 2004).

properties

IUPAC Name

3-cyano-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-12(11(7-14)16-19-8)13(17)15-9-3-5-10(18-2)6-4-9/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLIXYBXIINSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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